molecular formula C15H16N2O3S2 B276127 ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate

ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate

Cat. No. B276127
M. Wt: 336.4 g/mol
InChI Key: LODKIMBEYPQMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes.

Scientific Research Applications

Ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of cancer research. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate have been studied in various in vitro and in vivo models. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate in lab experiments is its potential as a cytotoxic agent for cancer cells. Additionally, this compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells, which may limit its clinical applications.

Future Directions

There are several future directions for research on ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate. One of the most promising directions is the development of this compound as a potential cancer treatment. Further research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity. Additionally, research is also needed to explore the potential use of this compound in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. Finally, further studies are needed to better understand the mechanism of action of this compound and to identify potential targets for its therapeutic applications.
In conclusion, ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound that has shown potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. Further research is needed to fully explore the potential therapeutic applications of this compound and to identify potential targets for its use in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate has been achieved through various methods. One of the most common methods involves the reaction of 2-thiouracil with 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of ethyl 4-[(2-bromoacetyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate, which is then further reacted with ethyl chloroformate to yield the final product.

properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 12-(2-oxopropylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-3-carboxylate

InChI

InChI=1S/C15H16N2O3S2/c1-3-20-15(19)9-4-5-10-11(9)12-13(21-6-8(2)18)16-7-17-14(12)22-10/h7,9H,3-6H2,1-2H3

InChI Key

LODKIMBEYPQMEY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCC2=C1C3=C(S2)N=CN=C3SCC(=O)C

Canonical SMILES

CCOC(=O)C1CCC2=C1C3=C(S2)N=CN=C3SCC(=O)C

Origin of Product

United States

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